![molecular formula C20H23N3O5S B2462158 N'-[3-(1,1-dioxo-1,2-thiazolidin-2-yl)phenyl]-N-[2-(4-methoxyphenyl)ethyl]oxamide CAS No. 1105206-95-8](/img/structure/B2462158.png)
N'-[3-(1,1-dioxo-1,2-thiazolidin-2-yl)phenyl]-N-[2-(4-methoxyphenyl)ethyl]oxamide
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Overview
Description
“N’-[3-(1,1-dioxo-1,2-thiazolidin-2-yl)phenyl]-N-[2-(4-methoxyphenyl)ethyl]oxamide” is a chemical compound with the molecular formula C12H15N3O4S and a molecular weight of 297.33 . It is a derivative of thiazolidine, a five-membered heterocycle system containing one nitrogen and one sulfur atom . Thiazolidine motifs are intriguing heterocyclic moieties present in diverse natural and bioactive compounds . The presence of sulfur enhances their pharmacological properties .
Synthesis Analysis
Thiazolidine motifs, like the one in our compound, are synthesized via various approaches like multicomponent reaction, click reaction, nano-catalysis, and green chemistry . These methods aim to improve selectivity, purity, product yield, and pharmacokinetic activity . Hydrazonoyl halides have been widely used as reagents for the synthesis of heterocyclic compounds, both through condensation reactions and as precursors of nitrilimines .
Molecular Structure Analysis
The molecular structure of “N’-[3-(1,1-dioxo-1,2-thiazolidin-2-yl)phenyl]-N-[2-(4-methoxyphenyl)ethyl]oxamide” is defined by its molecular formula C12H15N3O4S . It contains a thiazolidine core, which is a five-membered ring containing one nitrogen and one sulfur atom .
Scientific Research Applications
Antimicrobial and Antifungal Activities
- A study by Patel et al. (2013) explored the antimicrobial properties of thiazolidin-4-one derivatives, highlighting their potential against various bacterial and fungal species, which could have implications in treating infections (Patel, Patel, Shah, Gor, & Jarodwala Maninagar, 2013).
- Similarly, Incerti et al. (2017) found that N-substituted 3,5-diphenyl-2-pyrazoline-1-thiocarboxamides exhibited potent antimicrobial activity against a range of pathogens (Incerti, Vicini, Geronikaki, Eleftheriou, Tsagkadouras, Zoumpoulakis, Fotakis, Ćirić, Glamočlija, & Soković, 2017).
Antioxidant Properties
- Koppireddi et al. (2013) synthesized novel thiazolidin-5-yl acetamides and found them to exhibit good antioxidant activity, suggesting potential applications in oxidative stress-related conditions (Koppireddi, Komsani, Avula, Pombala, Vasamsetti, Kotamraju, & Yadla, 2013).
- Research by Apotrosoaei et al. (2014) on thiazolidin-4-one derivatives also demonstrated significant antioxidant effects, indicating their usefulness in managing oxidative stress (Apotrosoaei, Vasincu, Constantin, Buron, Routier, & Profire, 2014).
Potential in Cancer Therapy
- A study by Ravinaik et al. (2021) on N-substituted benzamides showed promising anticancer activity against various cancer cell lines, suggesting the compound's potential in oncology (Ravinaik, Rao, Rao, Ramachandran, & Reddy, 2021).
Antihyperglycemic Activity
- Nomura et al. (1999) identified benzylthiazolidine-2,4-diones as new antihyperglycemic agents, indicating potential applications in diabetes treatment (Nomura, Kinoshita, Satoh, Maeda, Murakami, Tsunoda, Miyachi, & Awano, 1999).
Future Directions
Thiazolidine derivatives, like “N’-[3-(1,1-dioxo-1,2-thiazolidin-2-yl)phenyl]-N-[2-(4-methoxyphenyl)ethyl]oxamide”, are of great interest for scholars due to their diverse therapeutic and pharmaceutical activity . Future research may focus on developing multifunctional drugs and improving their activity .
properties
IUPAC Name |
N'-[3-(1,1-dioxo-1,2-thiazolidin-2-yl)phenyl]-N-[2-(4-methoxyphenyl)ethyl]oxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H23N3O5S/c1-28-18-8-6-15(7-9-18)10-11-21-19(24)20(25)22-16-4-2-5-17(14-16)23-12-3-13-29(23,26)27/h2,4-9,14H,3,10-13H2,1H3,(H,21,24)(H,22,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XDLISLIEENDWHQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)CCNC(=O)C(=O)NC2=CC(=CC=C2)N3CCCS3(=O)=O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H23N3O5S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
417.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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